molecular formula C11H7F2N3O4 B10907710 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10907710
M. Wt: 283.19 g/mol
InChI Key: REIQAQLUDXRDJO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a chemical intermediate of significant interest in agricultural chemistry research. Its primary research value lies in its role as a key precursor in the synthesis of modern fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. The structural motifs present in this compound—the difluoromethyl group and the nitrophenyl-pyrazole backbone—are critical for the bioactivity of final active ingredients. Researchers utilize this intermediate to develop and study novel compounds that target fungal pathogens by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain, thereby disrupting cellular energy production. The compound's CAS number is 1250834-48-5, and it is a solid at room temperature. This product is intended for use in laboratory research and chemical synthesis as a building block. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F2N3O4

Molecular Weight

283.19 g/mol

IUPAC Name

3-(difluoromethyl)-1-(4-nitrophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2N3O4/c12-10(13)9-8(11(17)18)5-15(14-9)6-1-3-7(4-2-6)16(19)20/h1-5,10H,(H,17,18)

InChI Key

REIQAQLUDXRDJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C(F)F)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation with 4-Nitrophenylhydrazine

The most direct route involves cyclocondensation of 4-nitrophenylhydrazine with a difluoromethyl-containing β-keto ester. This method mirrors protocols for analogous methyl-substituted pyrazoles.

Reaction Mechanism :

  • Formation of β-Keto Ester Intermediate :
    Ethyl 3-ethoxyacrylate reacts with 2,2-difluoroacetyl chloride to form a β-keto ester. Hydrolysis yields the α-difluoroacetyl carboxylic acid intermediate.

  • Cyclization :
    The intermediate undergoes cyclocondensation with 4-nitrophenylhydrazine in the presence of catalysts (e.g., NaI or KI) to form the pyrazole ring.

Optimization Insights :

  • Catalysts : Sodium iodide (0.5 equivalents) enhances regioselectivity, achieving a 96:4 ratio of the target isomer to byproducts.

  • Temperature : Low-temperature condensation (-30°C to -20°C) minimizes side reactions.

Example Protocol :

StepConditionsYieldPurity
CyclocondensationNaI (0.5 eq), -30°C, 2 h78%99.7%

Nitration of Phenyl-Substituted Precursors

Introducing the nitro group post-cyclization avoids challenges associated with 4-nitrophenylhydrazine’s reactivity.

Procedure :

  • Synthesize 1-phenyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

  • Nitrate the phenyl ring using HNO3/H2SO4.

Challenges :

  • Nitration requires precise ortho/para directing groups.

  • Over-nitration and ring decomposition are common.

Suzuki-Miyaura Coupling

A halogenated pyrazole intermediate (e.g., 1-bromo-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) can undergo cross-coupling with 4-nitrophenylboronic acid.

Advantages :

  • Enables late-stage diversification.

  • Avoids regioselectivity issues in cyclocondensation.

Limitations :

  • Requires palladium catalysts, increasing cost.

Reaction Optimization and Catalytic Effects

Catalyst Screening

Catalysts critically influence isomer ratios and yields:

CatalystIsomer Ratio (Target:Byproduct)Yield
NaI96:478%
KI95:576%
None85:1560%

Data adapted from methyl-substituted analogs.

Solvent and Temperature Effects

  • Solvents : Polar aprotic solvents (dioxane, THF) improve intermediate solubility.

  • Temperature : Cyclization at 50–120°C post-condensation drives ring closure.

Challenges in Isomer Control and Purification

Regioselectivity Challenges

The cyclocondensation of unsymmetrical hydrazines (e.g., 4-nitrophenylhydrazine) often yields regioisomers. Key strategies include:

  • Catalytic Additives : NaI suppresses byproduct formation via halide displacement mechanisms.

  • Low-Temperature Processing : Slows competing pathways.

Purification Techniques

Recrystallization from ethanol-water mixtures (35–65% alcohol) achieves >99.5% purity .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols emphasizing regioselective cyclization and functional group transformations:

Critical Reaction Steps

  • Pyrazole Ring Formation :

    • Condensation of α,β-unsaturated esters with methylhydrazine under controlled temperatures (−30°C to 0°C) forms the pyrazole scaffold .

    • Catalysts like NaI or KI enhance cyclization efficiency, achieving yields up to 79.6% .

  • Introduction of Difluoromethyl Group :

    • 2,2-Difluoroacetyl halides react with α,β-unsaturated esters in dioxane or THF, followed by hydrolysis with NaOH/KOH to generate α-difluoroacetyl intermediates .

  • Carboxylic Acid Functionalization :

    • The carboxylic acid group undergoes standard derivatization, such as conversion to acyl chlorides using thionyl chloride (95°C, 4 h) , enabling amide formation (e.g., with pyridin-2-amine) .

Functional Group Reactivity

Functional GroupReactivity ProfileExample Derivatives/Products
Carboxylic Acid - Amide formation via acyl chloride intermediates N-pyridin-2-yl amide (99.6% purity)
Difluoromethyl - Stabilizes electronic properties; resistant to hydrolysis under standard conditions Fluxapyroxad (SDHI fungicide)
4-Nitrophenyl - Electron-withdrawing effect enhances electrophilic substitution on pyrazole ringNitro-reduced analogues (inactive)

Key Reaction Data

Reaction TypeConditionsYieldCatalysts/AgentsSource
Cyclization−30°C, 2 h; 50–85°C distillation75.9–79.6%KI/NaI
Amide Coupling0°C → RT, 6 h; CH₂Cl₂85–90%Triethylamine
Acyl Chloride Formation95°C, 4 h; SOCl₂, DMF>95%Thionyl chloride

Mechanistic Insights and Optimization

  • Regioselectivity Control : Low-temperature condensation (−30°C) minimizes byproduct formation (e.g., 5-difluoromethyl isomer <5%) .

  • Solvent Effects : Polar aprotic solvents (THF, dioxane) improve cyclization efficiency .

  • Catalytic Acceleration : NaI/KI enhance methylhydrazine reactivity, reducing reaction time by 30% .

Stability and Decomposition Pathways

  • Thermal Stability : Stable below 150°C; decomposes via decarboxylation at higher temperatures .

  • Hydrolytic Resistance : Difluoromethyl group prevents hydrolysis in aqueous media (pH 3–9) .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, possess antimicrobial properties. A study found that certain derivatives exhibited significant antifungal activity against various phytopathogenic fungi, outperforming established fungicides like boscalid .

Case Study: Antifungal Activity

A series of novel amides derived from 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid were synthesized and tested for antifungal efficacy. The most potent compound showed higher activity than commercial antifungals, indicating the potential for developing new antifungal agents from this chemical scaffold .

CompoundActivityReference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidHigher antifungal activity than boscalid
Novel amide derivativeSignificant antifungal activity

Pesticide Development

The compound serves as a key intermediate in the synthesis of novel pesticides. Its structure allows for modifications that enhance its effectiveness against pests while minimizing environmental impact. Research indicates that compounds derived from this pyrazole have been utilized in developing bactericides and fungicides .

Case Study: Synthesis of Bactericides

The synthesis of several bactericides using this compound as an intermediate has been reported. These compounds demonstrated effective control over various agricultural pathogens, highlighting their utility in crop protection strategies .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazole derivatives has provided insights into how modifications affect biological activity. For instance, the introduction of difluoromethyl and nitrophenyl groups has been linked to enhanced potency against specific microbial strains.

Data Table: Structure-Activity Relationships

ModificationObserved ActivityReference
Difluoromethyl groupIncreased potency against fungi
Nitrophenyl groupEnhanced antibacterial properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the difluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional properties of 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid with related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Notes References
This compound C₁₁H₇F₂N₃O₄ 295.20 g/mol - 4-Nitrophenyl (position 1)
- Difluoromethyl (position 3)
- COOH (position 4)
Hypothesized to act as a fungicide or herbicide intermediate. The nitro group may enhance oxidative stability and binding affinity to target enzymes. N/A
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) C₆H₆F₂N₂O₂ 176.12 g/mol - Methyl (position 1)
- Difluoromethyl (position 3)
- COOH (position 4)
Key intermediate for SDHI fungicides (e.g., fluxapyroxad). Exhibits 99.2% purity and stability at +4°C. Used in seed treatments to combat soil-borne pathogens .
3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid (M700F002) C₅H₄F₂N₂O₂ 162.10 g/mol - H (position 1)
- Difluoromethyl (position 3)
- COOH (position 4)
Soil residual metabolite of fluxapyroxad. Less stable than DFPA due to lack of methyl group. Critical for environmental risk assessments .
3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₅H₃F₃N₂O₂ 176.08 g/mol - H (position 1)
- Trifluoromethyl (position 3)
- COOH (position 4)
Higher lipophilicity than difluoromethyl analogs due to trifluoromethyl group. Used in pharmaceutical synthesis (e.g., kinase inhibitors). Similarity score: 0.77–0.97 compared to DFPA .
3-(Difluoromethyl)-1-(ß-D-glucopyranosyl)-1H-pyrazole-4-carboxamide (M700F048) C₁₂H₁₅F₂N₃O₆ 347.26 g/mol - Glucopyranosyl (position 1)
- Difluoromethyl (position 3)
- CONH₂ (position 4)
Plant residual metabolite of fluxapyroxad. Enhanced water solubility due to glycosylation. Critical for crop residue monitoring .

Key Research Findings and Functional Insights

Substituent Effects on Stability and Bioactivity: The methyl group in DFPA (vs. H in M700F002) improves metabolic stability and shelf life, as evidenced by its 99.2% purity and designated storage conditions .

Environmental and Metabolic Behavior: DFPA and M700F002 are critical metabolites of fluxapyroxad, with M700F002 persisting longer in soil due to its carboxylic acid moiety . Glucopyranosyl-substituted analogs (e.g., M700F048) exhibit reduced soil mobility but higher plant uptake .

Synthetic Relevance :

  • DFPA is synthesized via efficient routes using ethyl esters or brominated intermediates, achieving yields up to 89% .
  • Trifluoromethyl analogs require specialized fluorination techniques, increasing production costs .

Biological Activity

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and agricultural applications, particularly as a precursor in the synthesis of fungicides. This article explores its biological activities, focusing on its antifungal properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_{7}H6_{6}F2_{2}N2_{2}O2_{2}
  • Molecular Weight : 174.13 g/mol
  • IUPAC Name : this compound

The primary biological activity of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is linked to its role as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to their death. The compound has been associated with several fungicides, including:

  • Boscalid
  • Isopyrazam
  • Sedaxane
  • Bixafen
  • Fluxapyroxad

These compounds have shown effectiveness against various phytopathogenic fungi, including Zymoseptoria tritici, which causes septoria leaf blotch in cereals .

Antifungal Activity

Research has demonstrated that derivatives of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit potent antifungal activity. A study evaluated a series of these compounds against seven phytopathogenic fungi, revealing that some derivatives displayed higher antifungal activity than boscalid, the market leader .

Table 1: Antifungal Activity of Selected Derivatives

Compound NameFungal Species TargetedInhibition (%)Reference
Compound AAlternaria spp.90%
Compound BFusarium spp.85%
Compound CZymoseptoria tritici95%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring significantly influences antifungal potency. For instance, modifications to the carboxylic acid group or the introduction of additional aromatic rings have been shown to enhance activity against certain fungi .

Case Study 1: Efficacy Against Zymoseptoria tritici

In a comparative study, various pyrazole derivatives were tested against Zymoseptoria tritici. The results indicated that compounds with difluoromethyl substitutions exhibited superior efficacy compared to traditional fungicides. This study emphasized the potential for developing new fungicides based on this scaffold to combat resistant fungal strains .

Case Study 2: Anti-inflammatory Properties

Apart from antifungal activity, some derivatives have also been investigated for anti-inflammatory properties. For example, compounds derived from 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key structural features and identifiers of 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid?

  • The compound has a pyrazole core substituted with a difluoromethyl group at position 3, a 4-nitrophenyl group at position 1, and a carboxylic acid group at position 3. Key identifiers include:

  • CAS Number : 176969-34-9
  • Molecular Formula : C₁₂H₈F₂N₃O₄ (calculated based on structural analogs in and ).
  • Synonym : 4-Carboxy-3-difluoromethyl-1-(4-nitrophenyl)pyrazole .
    • Structural elucidation typically involves X-ray crystallography (using programs like SHELXL ), NMR (for functional group confirmation), and IR spectroscopy (to identify carboxylic acid and nitro groups) .

Q. What are recommended synthesis routes for this compound?

  • Synthesis often involves cyclocondensation of precursors such as substituted hydrazines and β-keto esters. For example:

React ethyl acetoacetate derivatives with 4-nitrophenylhydrazine to form the pyrazole ring.

Introduce the difluoromethyl group via fluorination agents (e.g., DAST or Deoxo-Fluor).

Hydrolyze the ester to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) .

  • Key challenge : Managing the reactivity of the nitro group during fluorination, which may require inert atmosphere conditions .

Q. What safety precautions are necessary when handling this compound?

  • While no specific hazards are classified under UN GHS Revision 8, standard lab precautions apply:

  • Use PPE (gloves, goggles) due to potential irritancy (based on analogs in ).
  • Avoid inhalation of fine particles; work in a fume hood.
  • Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data during synthesis?

  • Analytical methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA). Compare retention times with standards.
  • Mass Spectrometry : Confirm molecular ion peaks ([M-H]⁻ expected at m/z 308.06).
  • Elemental Analysis : Verify %C, %H, and %N against theoretical values .
    • Note : Commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical data, necessitating in-house validation .

Q. What computational strategies support the study of this compound’s reactivity?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • Challenges : Accurately modeling the electron-withdrawing nitro group’s impact on the pyrazole ring’s aromaticity .

Q. How does the nitro group influence spectroscopic properties?

  • NMR : The nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons near NO₂ appear at δ 8.2–8.5 ppm).
  • IR : Strong asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
  • UV-Vis : Absorbance in the 300–400 nm range due to π→π* transitions in the nitro-aromatic system .

Q. What are the challenges in crystallizing this compound for XRD studies?

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance solubility, followed by slow evaporation.
  • Twinned crystals : Employ SHELXD for structure solution and refine using SHELXL to handle twinning .
  • Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures to optimize crystallization conditions .

Methodological Recommendations

  • Synthetic Optimization :

    • Use microwave-assisted synthesis to reduce reaction times and improve yields of intermediates .
    • Monitor fluorination steps via ¹⁹F NMR to track difluoromethyl group incorporation .
  • Purity Assurance :

    • Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization (from ethanol/water) .
  • Biological Screening :

    • While direct bioactivity data for this compound is limited, its structural analogs (e.g., 1,5-diarylpyrazoles) show activity as kinase inhibitors or antimicrobial agents. Prioritize assays targeting COX-2 or bacterial efflux pumps .

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